1H,1'H-3,4'-Bipyrazol-4-amine
Overview
Description
1H,1’H-3,4’-Bipyrazol-4-amine is a heterocyclic compound that features two pyrazole rings connected by a single bond
Preparation Methods
The synthesis of 1H,1’H-3,4’-Bipyrazol-4-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can yield pyrazole intermediates, which can then be further reacted to form the desired bipyrazole compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
1H,1’H-3,4’-Bipyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrazole derivatives .
Scientific Research Applications
1H,1’H-3,4’-Bipyrazol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds, which are valuable in the development of new materials and catalysts.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs with pyrazole-based structures.
Mechanism of Action
The mechanism by which 1H,1’H-3,4’-Bipyrazol-4-amine exerts its effects involves interactions with various molecular targets. In biological systems, it can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
1H,1’H-3,4’-Bipyrazol-4-amine can be compared with other similar compounds, such as:
4,4’-Dinitro-1H,1’H-3,3’-Bipyrazole-5,5’-diamine: This compound features nitro groups, which enhance its energetic properties, making it suitable for applications in high-energy materials.
1-Methyl-1H-pyrazol-4-amine:
Properties
IUPAC Name |
5-(1H-pyrazol-4-yl)-1H-pyrazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c7-5-3-10-11-6(5)4-1-8-9-2-4/h1-3H,7H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKYXXUWDLQMJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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